



NMS-859: A Covalent Inhibitor of VCP/p97 **ATPase - A Technical Guide**

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Compound of Interest		
Compound Name:	NMS-859	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NMS-859, a potent and specific covalent inhibitor of the ATPase VCP/p97. This document details its chemical properties, mechanism of action, and its impact on cellular signaling pathways, particularly the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. Experimental protocols and key data are presented to support researchers in the fields of cancer biology, neurodegenerative diseases, and drug discovery.

Chemical Properties and Identification

NMS-859 is a small molecule inhibitor identified through high-throughput screening. Its core chemical identity and properties are summarized below.

CAS Number: 1449236-96-7[1][2]

Table 1: Chemical and Physical Properties of NMS-859



Property	Value	Reference
IUPAC Name	2-chloro-N-(3-((1,1- dioxidobenzo[d]isothiazol-3- yl)amino)phenyl)acetamide	[1]
Molecular Formula	C15H12CIN3O3S	[1]
Molecular Weight	349.79 g/mol	[1]
Appearance	Solid powder	
Purity	≥98% (HPLC)	
Solubility	Soluble in DMSO	[1]
Storage	Store at -20°C	
SMILES	O=C(CCI)NC1=CC(=CC=C1)N C1=NS(=O) (=O)C2=CC=CC=C21	[1]
InChIKey	JWMFLBAPPIWNGG- UHFFFAOYSA-N	[1]

Mechanism of Action: Covalent Inhibition of VCP/p97

NMS-859 acts as a potent and specific covalent inhibitor of the Valosin-Containing Protein (VCP), also known as p97, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of chaperones.

NMS-859 features an electrophilic α -chloroacetamide group that selectively and covalently modifies the Cysteine 522 (Cys522) residue located in the D2 ATPase domain of VCP/p97. This covalent modification is irreversible and blocks the binding of ATP to the active site, thereby inhibiting the ATPase activity of the enzyme. The inhibition of VCP/p97 disrupts its crucial role in cellular protein homeostasis, particularly in the ubiquitin-proteasome system (UPS) and the ERAD pathway.[3][4]



The inhibition of VCP/p97 by **NMS-859** leads to the accumulation of ubiquitinated and misfolded proteins, inducing ER stress and ultimately triggering apoptosis in cancer cells.[3][5] This mechanism provides a strong rationale for investigating **NMS-859** as a potential therapeutic agent in oncology and other diseases characterized by protein aggregation.

Table 2: Biological Activity of NMS-859

Parameter	Cell Line	Value	Reference
IC ₅₀ (VCP/p97 ATPase activity)	-	~0.37 μM	[1]
IC50 (Cell Proliferation)	HCT116	3.5 μΜ	[1]
IC ₅₀ (Cell Proliferation)	HeLa	3.0 μΜ	[1]

Signaling Pathway: Inhibition of the ERAD Pathway

VCP/p97 is a key player in the ERAD pathway, a quality control mechanism that removes misfolded or unassembled proteins from the endoplasmic reticulum for degradation by the proteasome. **NMS-859**'s inhibition of VCP/p97 directly disrupts this critical cellular process.



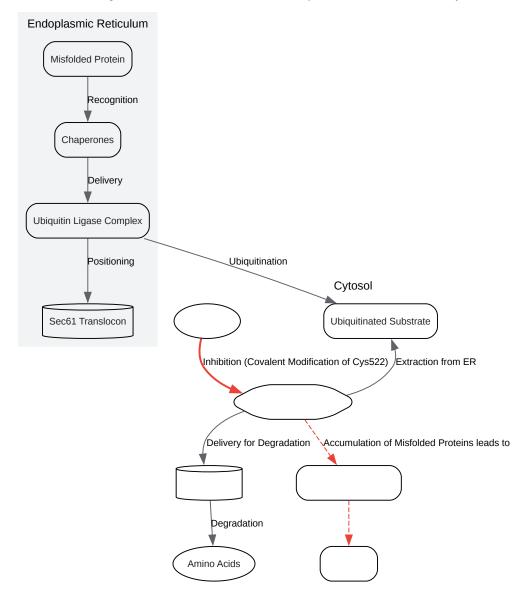


Figure 1: NMS-859 Inhibition of the VCP/p97-Mediated ERAD Pathway

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Caption: **NMS-859** covalently inhibits the VCP/p97 complex, blocking the extraction of ubiquitinated misfolded proteins from the ER, leading to ER stress and apoptosis.

The inhibition of VCP/p97 by **NMS-859** causes the accumulation of polyubiquitinated substrates that would normally be processed for proteasomal degradation. This accumulation triggers the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to programmed cell death, or apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of NMS-859.

Synthesis and Purification of NMS-859

A detailed, publicly available, step-by-step synthesis protocol for **NMS-859** is not readily found in the reviewed literature. However, based on the synthesis of similar 2-chloro-N-aryl acetamides, a general synthetic route can be proposed. The synthesis likely involves the acylation of a substituted aniline precursor with chloroacetyl chloride.

General Synthetic Workflow:



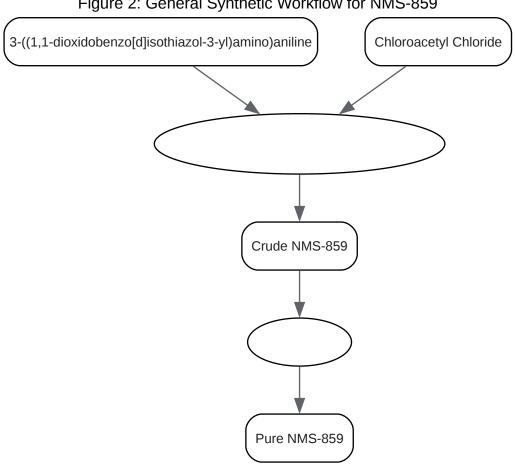


Figure 2: General Synthetic Workflow for NMS-859

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Caption: A plausible synthetic route to NMS-859 involves the acylation of a key aniline intermediate with chloroacetyl chloride.

Purification: Purification of the crude product would likely be achieved through standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol) or column chromatography on silica gel.

VCP/p97 ATPase Activity Assay

The inhibitory effect of NMS-859 on the ATPase activity of VCP/p97 can be measured using various methods, including colorimetric, fluorescence, or luminescence-based assays that



detect the depletion of ATP or the generation of ADP or inorganic phosphate (Pi). A common method is a malachite green-based colorimetric assay to quantify the released inorganic phosphate.

Protocol Outline:

- Reaction Setup:
 - Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT).
 - Add purified recombinant VCP/p97 protein to the buffer.
 - Add NMS-859 at various concentrations (and a DMSO vehicle control).
 - Pre-incubate the enzyme with the inhibitor to allow for covalent modification.
- Initiate Reaction:
 - Add ATP to initiate the hydrolysis reaction.
 - Incubate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop Reaction & Detection:
 - Stop the reaction (e.g., by adding EDTA).
 - o Add a malachite green reagent to detect the amount of inorganic phosphate released.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
 - Calculate the percentage of inhibition at each NMS-859 concentration and determine the IC₅₀ value.

Experimental Workflow for ATPase Assay:



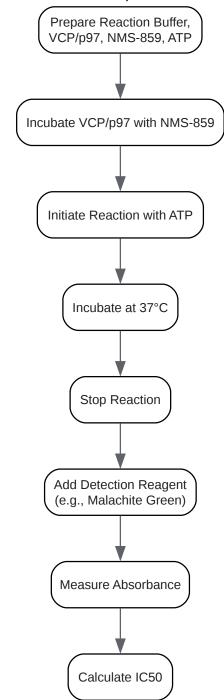


Figure 3: Workflow for VCP/p97 ATPase Activity Assay

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Caption: A typical workflow for determining the IC₅₀ of **NMS-859** against VCP/p97 ATPase activity.

Cell Viability Assay

The cytotoxic effect of **NMS-859** on cancer cell lines can be determined using a variety of cell viability assays, such as those based on ATP measurement (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or XTT).

Protocol Outline (CellTiter-Glo®):

- Cell Seeding:
 - Seed cells (e.g., HCT116, HeLa) in a 96-well or 384-well plate at an appropriate density.
 - Allow cells to attach overnight.
- Compound Treatment:
 - Treat cells with a serial dilution of NMS-859 (and a DMSO vehicle control).
 - Incubate for a specified period (e.g., 72 hours).
- Lysis and Luminescence Measurement:
 - Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate.
 - Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
- Data Analysis:
 - Normalize the luminescence signal to the vehicle control.
 - Plot the percentage of cell viability against the log of NMS-859 concentration and determine the IC₅₀ value.



Conclusion

NMS-859 is a valuable research tool for studying the function of VCP/p97 and the cellular pathways it regulates. Its potent and covalent mechanism of inhibition provides a robust method for interrogating the consequences of VCP/p97 dysfunction. The data presented in this guide underscore the potential of targeting VCP/p97 as a therapeutic strategy in diseases such as cancer, and **NMS-859** serves as a critical chemical probe in these investigations. Further research into the synthesis, formulation, and in vivo efficacy of **NMS-859** and its analogs is warranted to explore its full therapeutic potential.

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